molecular formula C17H17FN2O3S B2834091 N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 392251-76-2

N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2834091
CAS No.: 392251-76-2
M. Wt: 348.39
InChI Key: XAMQQUUFQMLHIB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves the following steps:

    Formation of the sulfonyl chloride: This can be achieved by reacting 4-aminobenzenesulfonyl chloride with a suitable fluorinating agent to introduce the fluorine atom.

    Coupling with pyrrolidine: The sulfonyl chloride intermediate is then reacted with pyrrolidine under basic conditions to form the sulfonamide linkage.

    Amidation: Finally, the resulting sulfonamide is coupled with 2-fluorobenzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of their activity. The fluorine atom can enhance binding affinity and selectivity towards the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
  • N-(2-bromophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
  • N-(2-methylphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Uniqueness

N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making them valuable in drug design.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-15-5-1-2-6-16(15)19-17(21)13-7-9-14(10-8-13)24(22,23)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMQQUUFQMLHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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